2-(benzylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C17H16N4OS |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(benzylamino)-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H16N4OS/c22-16(19-11-14-8-4-5-9-18-14)15-12-23-17(21-15)20-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,22)(H,20,21) |
InChI Key |
CQQWOOWGGGEIRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with benzylamine and 2-pyridylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamino or pyridylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 2-(benzylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide, have been studied for their antimicrobial properties. Research indicates that compounds with thiazole structures can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.
Case Studies:
- A study demonstrated that thiazole derivatives showed promising antimicrobial effects against various pathogens, suggesting their potential as alternative treatments for infections caused by resistant strains .
- The synthesized derivatives were evaluated using the turbidimetric method, revealing effective inhibition of microbial growth, which supports their use in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of thiazole derivatives is another significant area of research. Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
Research Findings:
- In vitro studies have indicated that certain thiazole derivatives possess selective cytotoxicity against cancer cell lines such as MCF7 (breast adenocarcinoma) and HCT116 (colorectal carcinoma). For instance, specific derivatives demonstrated IC50 values indicating potent anticancer activity .
- Molecular docking studies have been employed to elucidate the binding interactions between these compounds and their biological targets, enhancing the understanding of their mechanism of action .
Inhibition of Metabolic Pathways
Another intriguing application of thiazole derivatives is their role as inhibitors of metabolic enzymes such as stearoyl-CoA desaturase (SCD). This enzyme is crucial in fatty acid metabolism and has been linked to obesity and related metabolic disorders.
Mechanistic Insights:
- Thiazole compounds have been identified as SCD inhibitors, which can potentially reduce fatty acid synthesis and improve metabolic health. This application is particularly relevant in the context of developing therapies for obesity and related conditions .
- Preclinical studies have shown that SCD inhibition leads to decreased body fat accumulation and improved insulin sensitivity in animal models, indicating a promising therapeutic avenue for metabolic syndrome management .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activity or receptor function. The thiazole and pyridine rings play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole-4-Carboxamide Derivatives
Key Structural and Functional Differences
Heterocyclic Substituents: The 2-pyridylmethyl group in the target compound provides a nitrogen-rich aromatic system, enhancing hydrogen-bonding capacity compared to the thienylmethyl group in its thiophene analog .
Benzylamino in the target compound balances lipophilicity and aromatic stacking, whereas dimethoxybenzoyl in Acotiamide adds electron-donating groups for receptor modulation .
Biological Activity :
- Thiazovivin ’s ROCK1 inhibition highlights the role of pyrimidine in kinase targeting, while Acotiamide ’s prokinetic activity underscores the importance of bulky, polar substituents in gastrointestinal applications .
Biological Activity
2-(Benzylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following chemical structure:
- Molecular Formula: C₁₈H₁₈N₄O₃S
- Molecular Weight: 378.43 g/mol
- CAS Number: 438244-13-4
Research indicates that this compound exhibits various biological activities through different mechanisms:
- Adenosine Receptor Antagonism : This compound has been shown to act as an antagonist for adenosine receptors, which are critical in numerous physiological processes including inflammation and immune response modulation .
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential anti-cancer properties .
- Antimicrobial Activity : Preliminary data suggest that it may possess antimicrobial properties against certain bacterial strains, although detailed studies are required to confirm this activity.
Biological Activity Summary Table
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Inhibition of Inflammatory Responses
In a model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a role in modulating inflammatory responses, potentially useful in treating inflammatory diseases.
Case Study 3: Antimicrobial Screening
In vitro assays demonstrated that this compound exhibited bacteriostatic effects against methicillin-resistant Staphylococcus aureus (MRSA). Further investigations are needed to elucidate the exact mechanism and efficacy.
Q & A
Q. (Advanced)
- Benzylamino substituents : Electron-withdrawing groups (e.g., -CF3 in compound 67) increase logP (2.1 to 3.5), affecting membrane permeability .
- Pyridylmethyl variants : 2-Pyridyl vs. 3-pyridyl alters hydrogen bonding (e.g., compound 58’s 98% purity vs. 89% for 3-pyridyl analogs) .
- SAR studies : Methyl groups at the thiazole 2-position (compound 66) improve thermal stability (mp 150°C vs. 120°C for des-methyl) .
What methodological approaches assess the stability and degradation pathways of thiazole carboxamides?
Q. (Advanced)
- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light. Monitor via HPLC for degradants (e.g., hydrolysis of the carboxamide to carboxylic acid) .
- LC-MS/MS : Identify oxidation products (e.g., sulfoxide formation in compound 31 under H2O2) .
- Accelerated stability testing : 6-month data at 25°C/60% RH predicts shelf-life using Arrhenius equations .
How is HPLC utilized in the quality control of synthesized thiazole-4-carboxamides?
Q. (Basic)
- Purity analysis : C18 columns (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Compound 29 showed 98% purity with tR = 12.3 min .
- Method validation : Linearity (R² > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .
- Impurity profiling : Detect <0.1% unreacted amine (e.g., 4,4-difluorocyclohexylamine in compound 69) .
What computational methods support the rational design of thiazole-4-carboxamide derivatives?
Q. (Advanced)
- Molecular docking (AutoDock Vina) : Predict binding to targets (e.g., compound 9c’s interaction with IL-17A via pyridylmethyl π-π stacking) .
- DFT calculations (Gaussian 09) : Optimize geometries and calculate electrostatic potentials for SAR .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns (e.g., compound 58 with kinase targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
